molecular formula C13H19N3O6 B12903266 Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate CAS No. 75274-28-1

Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate

Cat. No.: B12903266
CAS No.: 75274-28-1
M. Wt: 313.31 g/mol
InChI Key: GAVDJFCUKYTIKS-UHFFFAOYSA-N
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Description

Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate is a chemical compound supplied for research and development purposes. The structure of this compound features a pyrimidine core, a key heterocycle in medicinal chemistry, which is functionalized with a triethylene glycol monomethyl ether chain (via the 2-(2-methoxyethoxy)ethoxy group) and an ethyl oxoacetate moiety . The molecular formula is C13H19N3O6, and its SMILES representation is CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOCCOC . Compounds containing pyrimidine scaffolds are of significant interest in scientific research due to their widespread presence in biologically active molecules. The structural features of this compound, particularly the oligo-ether chain, may suggest potential applications in the synthesis of more complex molecules or in modulating the solubility and pharmacokinetic properties of drug candidates. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

75274-28-1

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

ethyl 2-[[6-[2-(2-methoxyethoxy)ethoxy]pyrimidin-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C13H19N3O6/c1-3-21-13(18)12(17)16-10-8-11(15-9-14-10)22-7-6-20-5-4-19-2/h8-9H,3-7H2,1-2H3,(H,14,15,16,17)

InChI Key

GAVDJFCUKYTIKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOCCOC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl ((6-Methoxy-2-methyl-4-pyrimidinyl)amino)oxoacetate

  • Key Differences : The 6-position substituent is a methoxy group instead of the longer 2-(2-methoxyethoxy)ethoxy chain.
  • Impact: The shorter methoxy group reduces hydrophilicity (predicted logP: ~1.2 vs. ~0.5 for the target compound) and may lower solubility in aqueous media.

Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate

  • Key Differences : A benzothiazole group replaces the oxoacetate ester, and the 6-position has an oxo group.
  • However, the lack of a hydrophilic ethoxy chain reduces solubility in polar solvents .

Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Proxymetacaine)

  • Impact : The hydrophobic alkyl groups improve lipid membrane permeability, making this compound suitable for topical anesthesia. However, it lacks the hydrogen-bonding capacity of the target compound’s oxoacetate group .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Key Functional Groups
Target Compound 355.34 0.5 12.3 Ethoxyethoxy, oxoacetate
Ethyl ((6-Methoxy-2-methyl-4-pyrimidinyl)amino)oxoacetate 297.29 1.2 5.8 Methoxy, methyl, oxoacetate
Ethyl 2-[2-(Benzothiazol-2-ylamino)-6-oxo-pyrimidin-4-yl]acetate 345.38 2.8 1.2 Benzothiazole, oxo, acetate
Proxymetacaine 268.33 3.1 0.9 Butyl, methyl, oxo

Notes:

  • The target compound’s 2-(2-methoxyethoxy)ethoxy chain significantly enhances water solubility compared to alkyl- or aryl-substituted analogues.
  • The oxoacetate group contributes to polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

Research Findings and Challenges

  • NMR Characterization : The ethoxyethoxy chain produces distinct signals in ¹H NMR (δ 3.5–3.7 ppm for ether protons) and ¹³C NMR (δ 70–75 ppm for ether carbons), differentiating it from methoxy or alkyl-substituted analogues .
  • Challenges: Introducing the ethoxyethoxy group requires precise control to avoid side reactions, a hurdle also noted in ’s synthesis of methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate .

Biological Activity

Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O6
  • Molecular Weight : 313.306 g/mol
  • SMILES Notation : CCOC(=O)C(=O)NC1=CC(=NC=N1)SCCOCCOC

The compound features a pyrimidine ring substituted with an amino group and an oxoacetate moiety, which is critical for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Recent studies have indicated that similar pyrimidine derivatives exhibit anticancer activity by inhibiting tumor cell growth. For instance, compounds with structural similarities have shown effectiveness against breast and colon cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been documented to possess antibacterial and antifungal activities, possibly through disruption of microbial DNA synthesis or cell membrane integrity.

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of related pyrimidine compounds on human cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cells, suggesting that this compound may exhibit similar properties due to its structural analogies.
  • Antimicrobial Efficacy :
    • Research involving a series of pyrimidine derivatives demonstrated their effectiveness against Staphylococcus aureus and Candida albicans. The mechanism was attributed to interference with nucleic acid synthesis, which may also apply to this compound.

Predicted Biological Activities

Activity TypeObserved EffectReference
AnticancerCell growth inhibition in MCF-7 cells
AntimicrobialInhibition of S. aureus growth

Structural Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H19N3O6Potential anticancer and antimicrobial activity
4-PyrimidinamineC5H7N3Anticancer
2-Amino-4-pyrimidinolC5H7N3OAntimicrobial

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